molecular formula C21H31N5O B12238994 2,4,5-trimethyl-6-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine

2,4,5-trimethyl-6-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B12238994
M. Wt: 369.5 g/mol
InChI Key: DRNQUEXMEMBUHZ-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-6-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-6-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,5-trimethylpyrimidine.

    Substitution Reactions: The introduction of the methoxy group and the piperidinyl moiety can be achieved through nucleophilic substitution reactions. For instance, the methoxy group can be introduced using methanol in the presence of a base.

    Cyclopenta[c]pyrazole Formation: The cyclopenta[c]pyrazole ring can be synthesized separately and then attached to the piperidine ring through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the cyclopenta[c]pyrazole moiety, potentially altering the electronic properties of the compound.

    Substitution: Various substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. This makes it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or diseases. The compound’s structure suggests it could interact with various biological targets, making it a versatile scaffold for drug design.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 2,4,5-trimethyl-6-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylpyrimidine: Lacks the complex substituents but shares the pyrimidine core.

    Cyclopenta[c]pyrazole Derivatives: Similar in structure but may differ in the substituents attached to the pyrazole ring.

    Piperidine Derivatives: Compounds with similar piperidine moieties but different functional groups attached.

Uniqueness

What sets 2,4,5-trimethyl-6-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine apart is its combination of multiple functional groups and rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H31N5O

Molecular Weight

369.5 g/mol

IUPAC Name

2-methyl-3-[[4-[(2,5,6-trimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C21H31N5O/c1-14-15(2)22-16(3)23-21(14)27-13-17-8-10-26(11-9-17)12-20-18-6-5-7-19(18)24-25(20)4/h17H,5-13H2,1-4H3

InChI Key

DRNQUEXMEMBUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1OCC2CCN(CC2)CC3=C4CCCC4=NN3C)C)C

Origin of Product

United States

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